BTK Kinase Enzymatic Inhibition: 1 nM IC50 vs. Class-Level Potency Threshold
4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine exhibits a BTK enzymatic IC50 of 1 nM in a biochemical kinase assay using 384-well format with 8-point serial dilutions [1]. This potency is consistent with the broader class of 2-aminopyrimidine BTK inhibitors, where potent examples typically demonstrate IC50 values in the sub-10 nM range, with clinical-stage compounds such as ibrutinib achieving IC50 = 0.5 nM and BMS-986143 achieving IC50 = 0.26 nM [2]. The compound demonstrates class-typical BTK potency, positioning it as a suitable scaffold for further optimization of selectivity and pharmacokinetic properties.
| Evidence Dimension | BTK kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Class benchmark: ibrutinib IC50 = 0.5 nM; BMS-986143 IC50 = 0.26 nM; typical potent 2-aminopyrimidine BTK inhibitors IC50 < 10 nM |
| Quantified Difference | Target compound IC50 is within 2-fold of ibrutinib and within typical potency range for class |
| Conditions | Biochemical enzyme assay, 384-well format, 8-point serial dilutions |
Why This Matters
Confirms the compound achieves potent BTK inhibition comparable to established clinical inhibitors, validating its utility as a starting scaffold for BTK-targeted drug discovery programs.
- [1] BindingDB BDBM259407. BTK enzymatic IC50 = 1 nM for 4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine. Assay description: Inhibitory activity assessed in biochemical enzyme assay, 384-well format, 8-point serial dilutions. Deposited 2023-07-16. View Source
- [2] Zhang D, Gong H, Meng F. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Molecules. 2021;26(16):4907. Ibrutinib BTK IC50 = 0.5 nM reported. View Source
